molecular formula C17H18O2 B010519 4'-Methoxy-3-(4-methylphenyl)propiophenone CAS No. 106511-65-3

4'-Methoxy-3-(4-methylphenyl)propiophenone

Cat. No. B010519
M. Wt: 254.32 g/mol
InChI Key: PILCQTXJJGELQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, providing insights into potential methods for synthesizing 4'-Methoxy-3-(4-methylphenyl)propiophenone. For instance, compounds synthesized via Schiff bases reduction route highlight the use of molecular structures with asymmetric units, indicating a method for preparing complex organic compounds (Ajibade & Andrew, 2021). Additionally, the use of Lawesson's Reagent in reactions with aromatic dihydroxy compounds to yield 1,3,2-dioxaphospholane-2-sulfide derivatives offers another synthesis pathway (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including density functional theory (DFT) and X-ray crystallography. For example, DFT calculations provided insights into the molecular structure and spectroscopic data of a compound with a similar methoxy and phenyl substitution pattern, detailing geometry optimization and vibrational spectra analyses (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4'-Methoxy-3-(4-methylphenyl)propiophenone derivatives have been explored, showing various chemical behaviors and synthesis potentials. The hydrogen bonding and non-covalent interaction analyses in different solutions highlight the compound's reactivity and interactions with other molecules (Revathi et al., 2021).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and hydrogen-bonded chains, have been characterized, providing insights into the physical characteristics that 4'-Methoxy-3-(4-methylphenyl)propiophenone might exhibit (Trilleras et al., 2005).

Chemical Properties Analysis

Analyzing the chemical properties of similar compounds, such as electronic structure, intramolecular interactions, and solvatochromism, offers a deeper understanding of the chemical behavior and properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Studies involving core X-ray photoelectron spectroscopy and quantum mechanical calculations have explored these aspects in detail, revealing the compound's potential for further research and application (Islam et al., 2018).

Scientific Research Applications

Pharmacological Potential and Biological Activities

Research has delved into the bioactivities and pharmacological properties of natural products similar in structure to 4'-Methoxy-3-(4-methylphenyl)propiophenone. One notable compound, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), found in several medicinal plants, showcases a wide array of pharmacological actions. Studies have demonstrated osthole's neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This highlights the potential of structurally related compounds, like 4'-Methoxy-3-(4-methylphenyl)propiophenone, to serve as multitarget alternative medicines. The mechanisms behind these activities are thought to be related to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, among others, suggesting a broad spectrum of potential therapeutic applications (Zhang et al., 2015).

Chemical Sensing and Environmental Monitoring

The development of chemosensors based on related chemical structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes, including metal ions and anions, showcases the potential of 4'-Methoxy-3-(4-methylphenyl)propiophenone in chemical sensing. These DFP-based compounds' high selectivity and sensitivity underline the importance of exploring similar compounds for environmental monitoring and analytical chemistry applications. Such research could lead to the development of new materials for detecting pollutants or important biological markers (Roy, 2021).

Environmental Impact and Degradation

The study on the degradation of pharmaceuticals and personal care products, including how advanced oxidation processes (AOPs) can break down compounds, reveals the environmental impact and degradation pathways of complex organic molecules. While the specific research on 4'-Methoxy-3-(4-methylphenyl)propiophenone's environmental fate is limited, the general understanding of AOPs in treating recalcitrant compounds highlights the necessity of evaluating the environmental persistence and degradation mechanisms of such chemicals. This area of study is crucial for assessing potential environmental risks and developing effective waste treatment strategies (Qutob et al., 2022).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILCQTXJJGELQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483005
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-(4-methylphenyl)propiophenone

CAS RN

106511-65-3
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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